molecular formula C18H16ClNO B12591270 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-94-0

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12591270
CAS No.: 648896-94-0
M. Wt: 297.8 g/mol
InChI Key: BKPORMWPERZITO-UHFFFAOYSA-N
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Description

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is a quinoline derivative with the molecular formula C18H16ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of quinoline derivatives and phenylboronic acids in the presence of a palladium catalyst, following the Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, phenyl ring, and isopropoxy group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

648896-94-0

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

5-chloro-7-phenyl-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H16ClNO/c1-12(2)21-18-15(13-7-4-3-5-8-13)11-16(19)14-9-6-10-20-17(14)18/h3-12H,1-2H3

InChI Key

BKPORMWPERZITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3)Cl)C=CC=N2

Origin of Product

United States

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